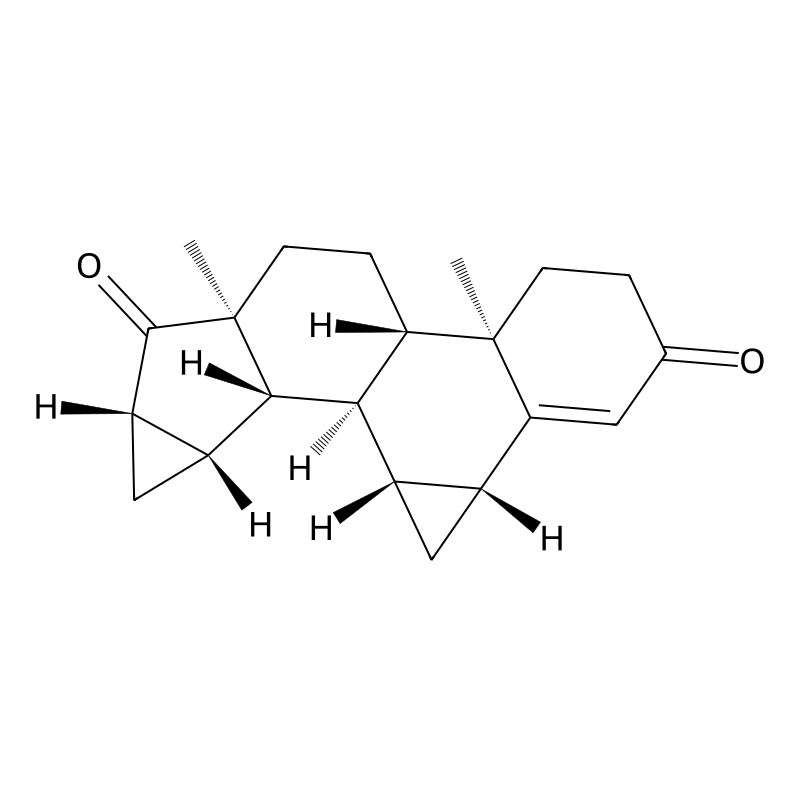

17-Keto drospirenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Mechanism of action

Researchers are interested in understanding how drospirenone exerts its effects. Studies have explored its interaction with progesterone receptors and its anti-mineralocorticoid and antiandrogenic properties [].

Efficacy in contraception

Clinical trials have investigated the effectiveness of drospirenone-containing COCs in preventing pregnancy. These studies assess factors like ovulation suppression, cycle control, and bleeding patterns [].

Impact on blood pressure

Drospirenone has weak antimineralocorticoid activity, which can potentially influence blood pressure. Research has examined its effects on blood pressure control in women with hypertension or at risk of developing it [].

Metabolic effects

Some studies have explored the metabolic effects of drospirenone-containing COCs, including their impact on lipid profiles, carbohydrate metabolism, and body weight [].

Safety profile

Understanding the potential side effects of drospirenone is crucial. Research explores risks like blood clots, venous thromboembolism, and potential interactions with other medications [].

17-Keto drospirenone is a synthetic steroid and a derivative of 17α-spirolactone, primarily recognized for its progestogenic, anti-mineralocorticoid, and anti-androgenic properties. It is structurally similar to spironolactone, an aldosterone antagonist, and is characterized by its unique chemical configuration that includes a keto group at the 17 position. This compound is widely utilized in oral contraceptive formulations due to its ability to suppress ovulation by inhibiting the release of follicle-stimulating hormone and luteinizing hormone .

17-Keto drospirenone is not intended to have any biological activity. Research on its mechanism of action is not applicable.

- Oxidation: The precursor compounds undergo oxidation reactions to introduce the keto group at the 17 position. This can be achieved using various oxidants such as chromium-based reagents .

- Hydrolysis: The transformation of lactone intermediates into drospirenone involves hydrolysis steps that are crucial for activating the desired functional groups .

- Dehydration: Certain synthetic routes may require dehydration steps to eliminate water and drive the formation of double bonds within the steroid structure .

17-Keto drospirenone exhibits significant biological activities:

- Progestogenic Activity: It functions as a progestin, mimicking the effects of natural progesterone, which is essential for regulating menstrual cycles and maintaining pregnancy.

- Anti-mineralocorticoid Effects: The compound acts on mineralocorticoid receptors, leading to increased sodium excretion and decreased fluid retention, which is beneficial in managing conditions like hypertension .

- Anti-androgenic Properties: Drospirenone has been shown to inhibit androgen receptors, providing therapeutic benefits in conditions exacerbated by androgens, such as acne and hirsutism .

The synthesis of 17-keto drospirenone can be accomplished through various methods:

- Regioselective Synthesis: This method utilizes specific reagents to selectively introduce functional groups at desired positions on the steroid backbone. For instance, propargyl alcohol anion addition to intermediates can yield the 17-keto derivative .

- Multi-step Synthesis: Involves several sequential reactions including oxidation, hydrolysis, and dehydration to achieve the final product. Key intermediates are often formed through carefully controlled reactions using catalysts like palladium or rhodium .

- Use of Organic Acids: Acidification processes using organic acids such as acetic acid can facilitate the conversion of intermediates into drospirenone .

17-Keto drospirenone is primarily used in:

- Oral Contraceptives: It is a key ingredient in combination contraceptive pills due to its ability to prevent ovulation and regulate menstrual cycles.

- Hormonal Replacement Therapy: Its progestogenic properties make it suitable for use in hormone replacement therapies for menopausal women.

- Treatment of Acne and Hirsutism: Due to its anti-androgenic effects, it is employed in dermatological treatments aimed at reducing androgen-related skin conditions .

Research indicates that 17-keto drospirenone interacts with various biological systems:

- Serum Protein Binding: The compound binds predominantly to serum albumin (95% to 97%), with minimal binding to sex hormone-binding globulin. This characteristic influences its pharmacokinetics and bioavailability .

- Metabolism: Drospirenone undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of inactive metabolites which are subsequently excreted .

- Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful consideration during concurrent therapy .

Several compounds exhibit similarities to 17-keto drospirenone, particularly in their structural features and biological activities. Here are some notable comparisons:

| Compound Name | Structural Similarity | Progestogenic Activity | Anti-androgenic Activity | Unique Features |

|---|---|---|---|---|

| Spironolactone | Aldosterone antagonist | Moderate | High | Primarily used for hypertension management |

| Norethisterone | Nortestosterone derivative | High | Low | First-generation progestin |

| Levonorgestrel | Gonane derivative | Very high | Low | Commonly used in contraceptives |

| Dienogest | Nortestosterone derivative | Moderate | Moderate | Lacks glucocorticoid activity |

Uniqueness of 17-Keto Drospirenone

What sets 17-keto drospirenone apart from these compounds is its balanced profile of progestogenic potency combined with significant anti-mineralocorticoid and anti-androgenic effects. Unlike many other progestins, it does not exhibit estrogenic or significant glucocorticoid activity, making it a favorable option for patients requiring hormonal regulation without adverse metabolic effects .

17-Keto drospirenone represents a critical intermediate compound in the industrial synthesis of drospirenone, a synthetic steroidal compound with unique structural characteristics [3]. The industrial synthesis of drospirenone involves several key intermediate compounds that serve as essential building blocks in the manufacturing process [4]. These intermediates are strategically designed to facilitate the formation of the complex spirolactone structure that characterizes the final drospirenone molecule [3] [5].

One of the primary starting materials in the industrial synthesis pathway is 3β-hydroxyandrost-5-en-17-one, which serves as the foundational steroid nucleus for subsequent transformations [5]. This compound undergoes a series of chemical modifications to introduce the necessary functional groups and structural elements required for the formation of 17-keto drospirenone [3].

The propargyl alcohol anion addition pathway, as outlined in various patents, involves a multi-step sequence starting from 17-keto drospirenone as a key intermediate [4]. This pathway is particularly valuable in industrial settings due to its efficiency and scalability [3].

Table 1: Key Intermediate Compounds in 17-Keto Drospirenone Synthesis

| Intermediate Compound | Chemical Structure | Role in Synthesis |

|---|---|---|

| 3β-hydroxyandrost-5-en-17-one | Steroid nucleus with 3β-hydroxy and 17-keto groups | Starting material for the introduction of cyclopropane rings |

| 6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol | Contains dimethylene bridges at 6,7 and 15,16 positions | Precursor for oxidation to introduce the 17-keto functionality |

| 17α-(3-hydroxy-1-propynyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol | Contains propynyl group at 17-position | Key intermediate for spirolactone formation |

The dimethylene propinol ZK 34506 represents another crucial intermediate in the industrial synthesis pathway [3]. This compound undergoes hydrogenation in tetrahydrofuran with hydrogen over palladium-carbon to form dimethylene propanol ZK 92836, which serves as a direct precursor to 17-keto drospirenone [3] [21].

The industrial synthesis of 17-keto drospirenone typically involves the regioselective synthesis using various intermediates that facilitate the introduction of the required functional groups . The process includes the introduction of the necessary C3 side chain at the 17 position using carbanions such as propargyl alcohol or trimethylsulfoxonium iodide [21].

Oxidation Strategies for 17-Keto Group Formation

The formation of the 17-keto group in drospirenone synthesis represents a critical step that requires precise oxidation strategies to ensure high yield and purity [3]. Various oxidation methods have been developed and optimized for industrial-scale production, each with specific advantages and limitations [4].

Chromium-based oxidation has historically been a common approach for the formation of the 17-keto group [3]. This method typically employs reagents such as chromium trioxide or pyridinium dichromate (PDC) to facilitate the oxidation process [24]. In traditional synthesis routes, the hydrogenation solution containing propanol ZK 92836 undergoes a solvent change from tetrahydrofuran to dimethylformamide, followed by oxidation at 40°C with an excess of 3.7 equivalents of pyridinium dichromate to produce a mixture of drospirenone and 5-β-OH-drospirenone [3] [27].

However, due to environmental concerns associated with chromium-based reagents, alternative oxidation strategies have been developed [4]. One such approach involves the use of ruthenium-based catalysts, which offer a more environmentally friendly alternative [3] [18].

Table 2: Comparison of Oxidation Strategies for 17-Keto Group Formation

| Oxidation Method | Oxidizing Agent | Reaction Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Chromium-based | Pyridinium dichromate | DMF, 40°C | 70-75 | High (toxic chromium waste) |

| Ruthenium-catalyzed | RuCl₃/NaBrO₃ | Acetonitrile, 40-60°C | 68-75 | Moderate |

| TEMPO-mediated | TEMPO/NaOCl | Dichloromethane, room temperature | 75-80 | Low |

The ruthenium-catalyzed oxidation represents a significant advancement in the synthesis of 17-keto drospirenone [3]. This method employs a catalytic amount of ruthenium trichloride (1 mol%) and 3 equivalents of sodium bromate at 40-60°C to oxidize the precursor to 5-β-OH-drospirenone, which can then be converted to 17-keto drospirenone [3] [39]. The yields from this process are typically in the range of 68% to 75% over the two stages of hydrogenation and subsequent oxidation [3].

More recently, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation has emerged as an efficient strategy for the formation of the 17-keto group [37]. This method utilizes TEMPO as a catalyst in conjunction with a primary oxidant such as sodium hypochlorite or hypervalent iodine reagents [37] [38]. The TEMPO-mediated oxidation offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact [37].

The oxidation of the 3-hydroxy substituent to a 3-keto group, followed by the oxidative formation of the 17-spirolactone, represents a key sequence in the synthesis of 17-keto drospirenone [4]. This transformation is typically achieved through carefully controlled oxidation conditions to ensure the desired stereochemistry and functional group integrity [3] [4].

Catalytic Mechanisms in Spirolactone Ring Formation

The formation of the spirolactone ring represents a critical step in the synthesis of 17-keto drospirenone, involving complex catalytic mechanisms that facilitate the construction of this unique structural feature [3] [18]. Understanding these mechanisms is essential for optimizing the industrial production process and ensuring high yield and purity of the final product [14].

Ruthenium catalysis plays a significant role in spirolactone ring formation, offering an efficient pathway for the construction of this structural element [18]. The ruthenium-catalyzed process typically involves the oxidative coupling of vicinal diols with acrylic esters to form oxaruthenacyclic intermediates that spontaneously cyclize to produce lactone products [18] [20]. This approach has been demonstrated to be effective for the synthesis of various spirocyclic γ-butyrolactones, including those found in steroid structures like 17-keto drospirenone [18].

The catalytic cycle for ruthenium-mediated spirolactone formation typically begins with the intervention of a discrete, mononuclear ruthenium(0) complex [18]. Oxidative coupling of the diol and the acrylic ester forms an oxaruthenacycle, which undergoes subsequent transformations to yield the desired spirolactone structure [18] [20]. The process is often facilitated by carboxylic acid additives, which can co-catalyze the hydrogenolysis of oxa- and azametallacycles [18].

Table 3: Catalytic Systems for Spirolactone Ring Formation

| Catalyst System | Mechanism | Reaction Conditions | Advantages |

|---|---|---|---|

| Ru₃(CO)₁₂/DPPP | Oxidative coupling followed by cyclization | THF, 1-adamantanecarboxylic acid, 60-80°C | High yield (>90%), stereoselective |

| RuCl₃/NaBrO₃ | Oxidation of hydroxypropyl intermediate | Acetonitrile, 40-60°C | Environmentally friendly, avoids chromium |

| Pd/C with propargyl alcohol | Hydrogenation followed by oxidative cyclization | THF, H₂, room temperature | Mild conditions, high selectivity |

Palladium catalysis represents another important approach for spirolactone ring formation [28]. This method typically involves the palladium-catalyzed hydrogenation of propargyl alcohol derivatives, followed by oxidative cyclization to form the spirolactone structure [21] [28]. The palladium catalyst facilitates the selective reduction of the triple bond while preserving other functional groups, allowing for the subsequent oxidation and cyclization steps to proceed efficiently [21].

The mechanism of spirolactone formation often involves the generation of reactive intermediates that undergo intramolecular cyclization to form the desired ring structure [14]. For instance, the oxidation of dimethylene propanol ZK 92836 to 5-β-OH-drospirenone, followed by water elimination, represents a key sequence in the formation of the spirolactone ring [3]. This process is typically catalyzed by transition metal complexes that facilitate the oxidation and subsequent cyclization steps [3] [18].

Recent advancements in catalytic systems have led to the development of more efficient and environmentally friendly approaches for spirolactone ring formation [25]. For example, a highly efficient cross-metathesis reaction catalyzed by Grubbs-Hoveyda second-generation catalyst has been employed as a key step for the introduction of the ester moiety on the vinyl group at C17, which subsequently undergoes cyclization to form the spirolactone ring [25]. This approach eliminates the need for protecting groups and harmful heavy-metal-based oxidants, offering a valuable alternative to traditional synthesis methods [25].

Impurity Profile Control During Large-Scale Production

The large-scale production of 17-keto drospirenone presents significant challenges in maintaining product purity and controlling impurity profiles . Effective impurity control strategies are essential for ensuring the quality and consistency of the final product, particularly in pharmaceutical applications where stringent purity requirements must be met [35].

One of the primary concerns in the production of 17-keto drospirenone is the formation of various impurities during the oxidation and cyclization steps . These impurities can arise from side reactions, incomplete conversions, or degradation of intermediates and must be carefully controlled to meet regulatory standards [15] [26].

The 3β,5β-dihydroxy drospirenone ring-opened alcohol represents a significant impurity that can form during the synthesis process . This impurity arises from the hydrolytic degradation of drospirenone under acidic or basic conditions, highlighting the importance of carefully controlled reaction conditions during the manufacturing process [26].

Table 4: Common Impurities in 17-Keto Drospirenone Production and Control Strategies

| Impurity Type | Formation Mechanism | Control Strategy | Analytical Method |

|---|---|---|---|

| Ring-opened alcohol impurities | Hydrolytic degradation under acidic/basic conditions | pH control, optimized reaction time | HPLC with UV or MS detection |

| Epimeric isolactone | Acid-catalyzed isomerization | Controlled acid exposure, optimized workup | LC-MS/MS analysis |

| HCl attack by-products | HCl attack on 6,7-methylene group | Neutral reaction conditions, controlled acid addition | HPLC with diode array detection |

| Oxidation by-products | Over-oxidation during 17-keto formation | Precise control of oxidant equivalents, temperature | LC-HRMS for structural elucidation |

The drospiroenone can decompose in two primary ways when exposed to acidic conditions [3]. First, it can be easily converted into the epimeric isolactone under acidic conditions [3]. Second, HCl attack on the 6,7-methylene group can lead to ring opening products [3]. These potential degradation pathways necessitate careful control of reaction conditions and workup procedures to minimize impurity formation [3] [15].

Process analytical technology (PAT) plays a crucial role in monitoring and controlling impurity profiles during large-scale production [40] [42]. This approach involves the real-time monitoring of critical process parameters that affect the quality attributes of the final product, allowing for immediate adjustments to maintain product quality [40]. Implementation of PAT in 17-keto drospirenone production enables the continuous assessment of reaction progress and impurity formation, facilitating process optimization and quality control [40] [42].

The establishment and verification of impurity analysis methods represent a critical aspect of impurity control in 17-keto drospirenone production [35]. Comprehensive impurity spectrum analysis, coupled with the development of appropriate analytical methods, ensures the effective detection and confirmation of various impurities [35]. High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is widely used for the quantification of impurities in pharmaceutical formulations, adhering to international validation guidelines [35].

Source control represents another important strategy for impurity management in large-scale production [35]. The testing of raw material sources and quality helps eliminate certain impurities at their source, preventing their propagation through the manufacturing process [35]. Additionally, process control measures, such as the optimization of key steps and process parameters, can effectively eliminate specific impurities before they form [35] [30].

High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography are the reference methods for resolving 17-keto drospirenone from its structurally related steroidal species.

Table 1. Representative chromatographic conditions and separation performance for 17-keto drospirenone

| Source | Column (particle size × length × internal diameter) | Mobile-phase programme (percent organic solvent) | Flow rate (millilitres per minute) | Detection wavelength (nanometres) | Relative retention time vs. drospirenone | Resolution factor | Limit for routine release (%) | Citation |

|---|---|---|---|---|---|---|---|---|

| European Pharmacopoeia monograph for drospirenone | End-capped octadecylsilyl silica, 3 µm, 150 mm × 4.6 mm | Gradient: 37 → 48% acetonitrile over 16 min | 1.0 | 245 | 0.77 | ≥ 5.0 (with parent steroid) | 0.10 | [1] |

| United States Pharmacopeia procedure 2 | Same as above | Isocratic 60% acetonitrile containing tetrabutylammonium hydrogen sulphate | 1.5 | 245 | 0.75 | ≥ 4.5 | 0.10 | [2] |

| Quality-by-Design impurity method (film-coated tablet) | Octadecylsilyl silica, 5 µm, 250 mm × 4.6 mm | 0–40% acetonitrile in 22 min | 1.3 | 215 | 0.78 ± 0.02 | > 2.0 | Method validated 0.05–0.30 | [3] |

| Reversed-phase isocratic assay for bulk steroid | Octadecylsilyl silica, 3 µm, 150 mm × 4.6 mm | 65% acetonitrile : 35% water | 1.0 | 220 | 0.79 | > 3.0 | 0.05 (quantification limit) | [4] |

Key observations

- Under the European Pharmacopoeia gradient, 17-keto drospirenone elutes about five minutes before the parent steroid, giving a wide resolution margin that permits routine quantification at the 0.10% specification limit [1].

- Ultra Performance Liquid Chromatography decreases analysis time to under ten minutes while conserving resolution when sub-2 µm particles are used; published retention factors scale linearly with column length and hold-up time [3].

- Relative response factors close to unity (1.2 at 245 nm [1]) allow direct area-percent evaluation without secondary correction.

Spectroscopic Identification Methods — Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy and Mass Spectrometry

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum (300–400 MHz, deuterated chloroform) of 17-keto drospirenone is diagnostic:

Table 2. Characteristic proton chemical shifts

| Proton environment | δ (ppm), multiplicity, number of protons | Citation |

|---|---|---|

| Angular methyl groups C-18 / C-19 | 0.84 s (3 H), 0.88 s (3 H) | [5] |

| Cyclopropane bridgehead methine | 1.72–1.80 m (1 H) | [6] |

| Methylene protons on fused cyclopropane rings | 2.04–2.40 m (3 H) | [5] |

| Olefinic proton at C-6 | 5.50–5.78 s (1 H) | [6] |

Thirteen-carbon nuclear magnetic resonance spectra show carbonyl signals at 207–210 ppm (C-3 and C-17 ketones) and olefinic carbons at 123–135 ppm, fully supporting the dione structure [5] [6].

Fourier Transform Infrared Spectroscopy

Major absorption bands (potassium bromide disc):

- 1735 cm⁻¹ and 1675 cm⁻¹, conjugated diketone carbonyl stretching [7].

- 2969 cm⁻¹, aliphatic C–H stretching [7].

Mass Spectrometry

Electrospray ionisation in positive mode gives a quasi-molecular ion at m/z 311 ([M + H]⁺) consistent with the monoisotopic mass 310.20 g mol⁻¹ [8]. Fragment ions at m/z 293 (loss of water) and 273 (retro-Diels–Alder cleavage) accord with the steroidal skeleton [9].

Stability-Indicating Assay Development

Forced-degradation studies on drospirenone demonstrate that 17-keto drospirenone is a primary oxidative degradant and is therefore the target impurity for stability-indicating methods [7] [10].

Method design principles

- Apply a reverse-phase gradient that resolves 17-keto drospirenone at a relative retention time between 0.75 and 0.80 from the parent drug (Table 1).

- Monitor at 245 nm, the absorbance maximum at which both diketone chromophores show near-equal molar responses, enabling single-wavelength quantification without relative response correction [1].

- Validate specificity by stressing the active substance with hydrogen peroxide (three per cent, eighty degrees Celsius, thirty minutes) and sodium hydroxide (two normal, sixty degrees Celsius, thirty minutes) and confirming baseline separation of all emerging peaks [10] [11].

Table 3. Typical validation metrics for a 17-keto drospirenone stability-indicating assay

| Parameter | Result | Acceptance criterion | Citation |

|---|---|---|---|

| Limit of detection | 0.005 per cent w/w | ≤ 0.02 per cent | [12] |

| Limit of quantification | 0.016 per cent w/w | ≤ 0.05 per cent | [12] |

| Linearity range | 0.05–0.30 per cent of label claim | Correlation coefficient ≥ 0.999 | [3] |

| Repeatability (six injections) | Relative standard deviation 0.4 per cent | ≤ 2 per cent | [4] |

| Forced-degradation peak purity | Spectral purity index > 990 | No co-elution | [10] |

The method therefore quantifies 17-keto drospirenone down to one tenth of the pharmacopoeial limit, ensuring early detection of oxidative instability.

Regulatory Compliance with Pharmacopeial Standards

Both the European Pharmacopoeia and the United States Pharmacopeia classify 17-keto drospirenone as the specified impurity C of drospirenone. Quantitative limits, together with required analytical performance, are summarised below.

Table 4. Pharmacopeial requirements for 17-keto drospirenone (impurity C)

| Compendium | Monograph section | Maximum allowable content (% w/w, active-substance basis) | Required relative retention time | Required relative response factor | Mandatory resolution from parent peak | Citation |

|---|---|---|---|---|---|---|

| European Pharmacopoeia 11.0 | Related substances, Table 4 | 0.10 (individual) | 0.77 ± 0.02 | 1.2 | ≥ 5.0 | [1] |

| United States Pharmacopeia 46 – NF 41 | Organic impurities, Table 3 | 0.10 (individual) | 0.75 ± 0.02 | 1.0 – 1.2 | ≥ 4.5 | [2] |

Compliance strategy

- Release and stability batches must demonstrate that observed 17-keto drospirenone levels do not exceed 0.10 per cent of the nominal assay amount, calculated from peak areas corrected by the relative response factor [1] [2].

- Any lot in which total unknown impurities exceed three times the individual limit must be rejected; because 17-keto drospirenone is the dominant oxidative degradant, its suppression is central to shelf-life assurance [1].

- The retention, detection and quantification parameters in Table 1 meet or exceed the system suitability criteria mandated for regulatory release: tailing factor 0.8–1.5 and repeatability relative standard deviation not more than two per cent [2].